molecular formula C11H14N2O3 B8688700 Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Cat. No. B8688700
M. Wt: 222.24 g/mol
InChI Key: JWBPDDBYFMPBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(4-oxo-6,7-dihydro-5H-indazol-1-yl)acetate

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-9-4-3-5-10(14)8(9)6-12-13/h6H,2-5,7H2,1H3

InChI Key

JWBPDDBYFMPBLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)C(=O)CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclohexane-1,3-dione (50.7 g, 45.2 mmol) in N,N-dimethylformamide (700 mL) was added ethyl hydrazinoacetate hydrochloride (70 g, 45.2 mmol). The reaction mixture was stirred for 5 minutes, then dimethoxymethyl-dimethyl-amine (53.9 g, 45.2 mmol) was added. The reaction mixture was divided into 50 vials, which were heated in a microwave at 190° C. for 2 minutes. After cooling to room temperature, the combined reaction mixture was concentrated in vacuo to remove most of N,N-dimethylformamide. Water (200 mL) was added, and the resulting dark brown mixture was extracted with ethyl acetate (200 mL×3). The organic layers were combined, washed with brine (600 mL), dried over sodium sulfate and concentrated in vacuo to afford a brown oil, which was placed in a fridge overnight. The resulting yellow precipitate was filtered and washed with petroleum ether to give (4-oxo-4,5,6,7-tetrahydro-indazol-1-yl)-acetic acid ethyl ester (79 g, 79%) as yellow crystals. 1H NMR (400 MHz, CDCl3) δ ppm 7.92 (s, 1 H), 4.89 (s, 2 H), 4.26 (m, 2 H), 2.80 (t, J=6.4 Hz, 2 H), 2.51 (t, J=6.4 Hz, 2 H), 2.20 (t, J=6.4 Hz, 2 H), 1.31 (t, J=7.2 Hz, 3 H). MS calcd. for C11H14N2O3 222, obsd. (ESI+) (M+H)+223.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

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